molecular formula C19H22N2O4S B2996345 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide CAS No. 922137-00-6

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide

Cat. No. B2996345
CAS RN: 922137-00-6
M. Wt: 374.46
InChI Key: VRKCVKRVZBCWAQ-UHFFFAOYSA-N
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Description

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is related to compounds that have been studied for their use as dopamine D2 receptor antagonists . These compounds are of interest in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Antimicrobial and Antiproliferative Applications

Compounds with structures related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide have been synthesized and evaluated for their antimicrobial and antiproliferative properties. A study by Abd El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing significant cytotoxic activity against various human cell lines, including lung (A-549) and liver carcinoma (HepG2), along with antimicrobial activity (Abd El-Gilil, 2019).

Enzyme Inhibition for Therapeutic Applications

Another aspect of research focuses on enzyme inhibition, which is critical for developing therapeutics for diseases like glaucoma and various cancers. A study by Sapegin et al. (2018) highlighted the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, enzymes relevant in the therapeutic context of glaucoma (Sapegin et al., 2018).

Catalytic and Synthetic Applications

Research by De Munck et al. (2017) on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has expanded the utility of these compounds in synthetic chemistry. This approach led to the synthesis of chiral derivatives with high yields and enantioselectivities, demonstrating the versatility of these compounds in organic synthesis (De Munck et al., 2017).

Dual Inhibitory Activities

Azzam et al. (2020) synthesized a series of N-sulfonamide 2-pyridone derivatives, combining inhibitory activities against DHPS and DHFR enzymes into one molecule. These compounds were evaluated for their antimicrobial activity and ability to inhibit both enzymes simultaneously, showcasing potent dual inhibitory properties (Azzam et al., 2020).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-16-7-5-6-8-18(16)25-17-10-9-14(11-15(17)19(21)22)20-26(23,24)12-13(2)3/h5-11,13,20H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKCVKRVZBCWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide

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